10-Methylphenothiazine
Overview
Description
Synthesis Analysis
The synthesis of 10-Methylphenothiazine and its derivatives often involves palladium-catalysed amination and Smiles rearrangement processes. These methods enable the creation of complex molecules with specific functionalities, such as fluorinated 10H-phenothiazines and their sulfone derivatives, highlighting the compound's versatility in synthetic organic chemistry (Dixit et al., 2008), (Thomas et al., 2002).
Molecular Structure Analysis
The molecular structure of 10-Methylphenothiazine derivatives can exhibit interesting features such as occupation disorder and chirality, as seen in cocrystal studies. These structural characteristics are crucial for understanding the compound's reactivity and interactions in various chemical contexts (Nikulin et al., 2008).
Chemical Reactions and Properties
10-Methylphenothiazine undergoes a range of chemical reactions, including electrochemical processes and light-emitting reactions. Its ability to generate stable radical ions makes it valuable in electrogenerated chemiluminescence studies, demonstrating its potential in creating light-emitting compounds (Lai et al., 2001).
Physical Properties Analysis
The physical properties of 10-Methylphenothiazine derivatives, such as their crystalline structure and π–π interactions, are significant for materials science applications. These properties can influence the compound's behavior in solid-state applications and its potential for use in novel materials design (Nikulin et al., 2008).
Chemical Properties Analysis
The chemical properties of 10-Methylphenothiazine, including its reactivity towards various functional groups and its role in synthesizing biologically active molecules, make it an essential compound in medicinal chemistry and pharmaceutical research. Its applications in synthesizing anti-inflammatory, analgesic, and antimicrobial compounds highlight its versatility and importance in developing new therapeutics (Kushwaha et al., 2010).
Scientific Research Applications
Lithium-Ion Batteries : 10-Methylphenothiazine and related molecules have been identified as stable redox shuttle additives for lithium-ion batteries. They offer protection against overcharge and overdischarge, exhibiting stability over repeated cycles (Buhrmester et al., 2006).
Chemical Synthesis : It's used in the synthesis of various Schiff's bases and secondary amine derivatives. This research also reviews methods for synthesizing 10-methylphenothiazine itself, offering improvements for consistent yields (Kremers & Steele, 1967).
Neuroprotection : Phenothiazine derivatives, like methylene blue, have shown neuroprotective actions. These compounds can function as alternative mitochondrial electron transfer carriers, enhancing cellular oxygen consumption and offering protection in models of Parkinson’s disease and stroke (Poteet et al., 2012).
Photochemistry : The photoionization of methylphenothiazine in microporous titanosilicates is studied, showing the production of stable cation radicals at room temperature. This research provides insights into photoinduced electron transfer processes (Krishna et al., 1999).
Electrochemistry : The interaction of 10-methylphenothiazine with β-cyclodextrin in aqueous solution has been studied using cyclic voltammetry and UV-vis absorption spectroscopy. This highlights the inclusion phenomena and complex formation dynamics in solvent mixtures (Dang et al., 1997).
Chemiluminescence : Studies show the synthesis of a compound that combines 10-methylphenothiazine with electron-accepting groups, analyzing its electrochemical behavior and potential for electrogenerated chemiluminescence (Lai et al., 2001).
DNA Research : Phenothiazine has been incorporated as a redox-active probe in DNA. The phenothiazine-modified uridine exhibits different optical and electrochemical properties, with preferred Watson-Crick base pairing with adenine (Wagner & Wagenknecht, 2008).
Pharmacology : The potential of phenothiazine derivatives as antipsychotic agents is explored, showing cytotoxicity and apoptosis induction in leukemic cells without affecting normal lymphocytes (Zhelev et al., 2004).
Antioxidant Activity : Phenothiazines have been studied as in vitro inhibitors of iron-dependent lipid peroxidation, demonstrating potential as cytoprotective agents (Yu et al., 1992).
Virus Inactivation : Photoactive phenothiazine dyes like methylene blue have been used for virus photoinactivation in blood components, highlighting their potential in transfusion medicine (Wagner, 2002).
Safety And Hazards
10-Methylphenothiazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
10-methylphenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBUYALKJGBACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061623 | |
Record name | 10H-Phenothiazine, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylphenothiazine | |
CAS RN |
1207-72-3 | |
Record name | 10-Methylphenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Phenothiazine, 10-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10H-Phenothiazine, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-methyl-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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